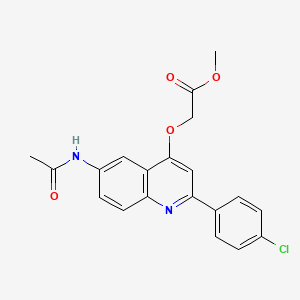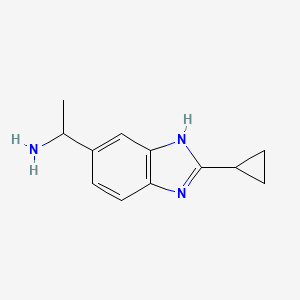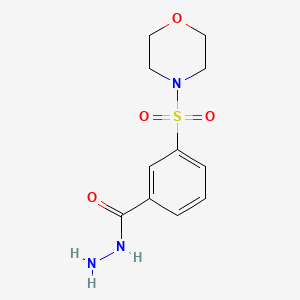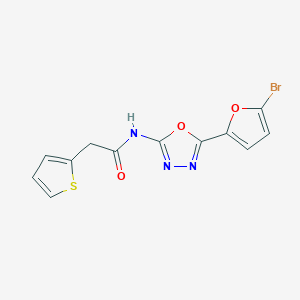![molecular formula C18H18N2O B2911178 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide CAS No. 881597-49-5](/img/structure/B2911178.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a compound that features an indole moiety linked to a benzamide structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a synthetic compound that combines the structures of tryptamine and naproxen Tryptamine, a biogenic amine, plays a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .
Biochemical Pathways
Naproxen, one of its structural components, is known to affect the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, another structural component, is involved in various biochemical pathways in the central nervous system .
Result of Action
Based on the known effects of its structural components, it may exhibit combined analgesic, anti-inflammatory, and neuromodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the coupling of tryptamine with 4-methylbenzoic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the indole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and dyes.
相似化合物的比较
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole structure but with a different benzamide moiety, leading to distinct biological activities.
N-[2-(1H-indol-3-yl)ethyl]acrylamide:
The uniqueness of this compound lies in its specific combination of the indole and 4-methylbenzamide structures, which confer unique chemical and biological properties.
属性
CAS 编号 |
881597-49-5 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C18H18N2O/c1-14-6-8-16(9-7-14)20(13-21)11-10-15-12-19-18-5-3-2-4-17(15)18/h2-9,12-13,19H,10-11H2,1H3 |
InChI 键 |
IQRFJPNBCZGAQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)N(CCC2=CNC3=CC=CC=C32)C=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2911095.png)
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2911097.png)


![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)
![methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2911104.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)
![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

